1-(4-Fluorobenzyl)cyclohexanecarbaldehyde
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Overview
Description
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde is an organic compound that features a cyclohexane ring substituted with a 4-fluorobenzyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with cyclohexanecarbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and condensation reactions. The fluorine atom on the benzyl group can influence the reactivity and stability of the compound, making it a useful tool in synthetic chemistry.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarbaldehyde: Lacks the fluorobenzyl group, making it less versatile in certain chemical reactions.
4-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the cyclohexane ring and aldehyde functionality.
Benzylcyclohexanecarbaldehyde: Similar structure but without the fluorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a reactive aldehyde group, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H17FO |
---|---|
Molecular Weight |
220.28 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H17FO/c15-13-6-4-12(5-7-13)10-14(11-16)8-2-1-3-9-14/h4-7,11H,1-3,8-10H2 |
InChI Key |
AKNMVMHLZZMKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
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